Cas no 2828020-31-9 (6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride)
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- 2828020-31-9
- G15189
- 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride
- 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride
- PS-18641
- 6-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine HCl
- (3S)-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride
- 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride
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- Inchi: 1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H
- InChI Key: PTVCHEINXNNKHW-UHFFFAOYSA-N
- SMILES: Cl.FC(OC1C=CC2=C(C=1)OCC2N)(F)F
Computed Properties
- Exact Mass: 255.0273907g/mol
- Monoisotopic Mass: 255.0273907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1474984-50mg |
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride |
2828020-31-9 | 95% | 50mg |
$200.0 | 2024-07-28 | |
| Ambeed | A1474984-100mg |
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride |
2828020-31-9 | 95% | 100mg |
$340.0 | 2024-07-28 | |
| Ambeed | A1474984-250mg |
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride |
2828020-31-9 | 95% | 250mg |
$576.0 | 2024-07-28 | |
| Ambeed | A1474984-1g |
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride |
2828020-31-9 | 95% | 1g |
$1555.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6095-1-100mg |
6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride |
2828020-31-9 | 97% | 100mg |
¥1760.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6095-1-250mg |
6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride |
2828020-31-9 | 97% | 250mg |
¥2934.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6095-1-500mg |
6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride |
2828020-31-9 | 97% | 500mg |
¥4194.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6095-1-1g |
6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride |
2828020-31-9 | 97% | 1g |
¥6265.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6095-1-5g |
6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride |
2828020-31-9 | 97% | 5g |
¥18796.0 | 2024-04-20 |
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride Suppliers
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride
Introduction to 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride (CAS No. 2828020-31-9)
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride, identified by its CAS number 2828020-31-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a trifluoromethoxy substituent and an amine group within a dihydrobenzofuran scaffold, has garnered attention due to its structural complexity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug discovery and development.
The dihydrobenzofuran core is a common pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. The presence of the trifluoromethoxy group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its binding affinity to biological receptors. Additionally, the amine group provides a site for hydrogen bonding and other interactions, further enhancing the compound's potential as a lead molecule.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. Compounds with structural motifs similar to 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride have shown promise in preclinical studies as potential modulators of neurotransmitter systems. The unique combination of functional groups in this molecule makes it an attractive candidate for further exploration in this area.
One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The trifluoromethoxy group can influence metabolic stability, while the amine group can engage with enzyme active sites or receptor binding pockets. This dual functionality makes it possible for the compound to exhibit synergistic effects, potentially leading to improved therapeutic outcomes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging these tools, scientists have been able to identify promising candidates like 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride for further experimental validation. These computational studies have highlighted its potential as a scaffold for developing novel drugs targeting various diseases.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethoxy group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent improvements in synthetic methodologies have made it possible to incorporate this moiety efficiently into complex molecular frameworks.
In addition to its pharmaceutical applications, 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride has shown potential in materials science. Its unique structural features make it a candidate for developing novel polymers or organic electronic materials. The presence of both polar and non-polar regions in the molecule allows for interesting intermolecular interactions, which can be exploited in material design.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into drug products. This improved solubility can lead to better bioavailability and more consistent therapeutic effects. Additionally, the salt form can help stabilize the compound during storage and transportation.
Current research is focused on understanding the detailed mechanism of action of this compound. Preclinical studies have suggested that it may interact with specific enzymes or receptors involved in disease pathways. Further investigation is needed to fully elucidate its mode of action and identify any potential side effects or adverse reactions.
The development of novel drug candidates is a complex process that involves multiple stages of research and testing. From initial discovery to clinical trials, each step requires careful planning and execution. However, compounds like 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride offer hope for new therapeutic solutions by providing innovative chemical scaffolds for drug design.
In conclusion, 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride (CAS No. 2828020-31-9) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activity make it an attractive candidate for further investigation. As research continues to uncover new applications and mechanisms of action, this molecule may play a crucial role in addressing some of today's most pressing medical challenges.
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